
3-Methoxy-4-methylthiophene
Overview
Description
3-Methoxy-4-methylthiophene is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, and their derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of a methoxy group at the third position and a methyl group at the fourth position of the thiophene ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-4-methylthiophene can be synthesized through various methods. One common approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
3-Methoxy-4-methylthiophene serves as a crucial building block in synthesizing more complex organic molecules. It is utilized in creating thiophene derivatives and polymers that have applications in organic electronics and materials science .
Research indicates potential biological activities, including:
- Antimicrobial Properties : Studies have shown that thiophene derivatives can disrupt bacterial cell membranes, enhancing their use as antimicrobial agents.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory signaling pathways, suggesting therapeutic potential in treating inflammatory conditions .
Medicinal Chemistry
The compound has been explored for its potential in drug development. Its derivatives are being investigated for their efficacy against various diseases, including cancer. For instance, modifications to thiophenes have been shown to target specific signaling pathways involved in tumor growth .
Material Science
This compound is significant in developing organic semiconductors and electronic devices:
- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for use in OLEDs.
- Field Effect Transistors (FETs) : Its derivatives are being studied for application in FETs due to their conductive properties .
Case Study 1: Bioimaging Applications
A study focused on synthesizing polythiophene nanoparticles incorporating this compound for bioimaging applications demonstrated that these nanoparticles could be functionalized to improve imaging quality and stability. The research highlighted how modifying the structural properties of polythiophenes could enhance their performance as imaging agents .
Case Study 2: Anticancer Activity
Research investigating the anticancer properties of chalcone derivatives derived from thiophenes showed promising results. These compounds inhibited cancer cell proliferation by targeting specific signaling pathways, emphasizing the therapeutic potential of modified thiophenes in cancer treatment .
Data Table: Comparison of Thiophene Derivatives
Compound Name | Structure | Application Area | Notable Properties |
---|---|---|---|
This compound | C6H8OS | Organic Electronics | High electron mobility |
3-Methylthiophene | C5H6S | Antimicrobial Research | Lower reactivity compared to methoxy derivative |
4-Methoxythiophene | C6H7OS | Drug Development | Potential anti-inflammatory effects |
Polythiophene | Varies | Bioimaging | Fluorescent properties |
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methylthiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit pro-inflammatory gene expression, such as tumor necrosis factor-alpha and interleukin-6, by interacting with various signaling pathways . The presence of aromatic rings in its structure contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxythiophene: Lacks the methyl group, affecting its electronic and steric properties.
3-Methoxy-2-methylthiophene: The position of the methyl group is different, leading to variations in reactivity and applications.
Uniqueness
3-Methoxy-4-methylthiophene is unique due to the specific positioning of the methoxy and methyl groups on the thiophene ring. This unique substitution pattern imparts distinct electronic properties, making it valuable for specific applications in material science and medicinal chemistry.
Biological Activity
3-Methoxy-4-methylthiophene is a compound that has garnered interest in the scientific community due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.
This compound, with the chemical formula , is a thiophene derivative characterized by a methoxy group and a methylthio group attached to the aromatic ring. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes. For instance, it has been noted to affect the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in inflammatory responses.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Its mechanism involves modulation of signaling pathways related to inflammation, particularly through the inhibition of NF-κB and STAT3 pathways. This modulation can lead to reduced expression of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound interacts with various signaling pathways, reducing the expression of inflammatory cytokines such as TNF-α and IL-6.
- Disruption of Bacterial Cell Membranes : Its antimicrobial effects may stem from its ability to compromise the integrity of bacterial membranes, leading to cell lysis.
- Regulation of Transcription Factors : It has been shown to influence transcription factors like p53 and CREB, which play roles in cell survival and inflammation regulation .
Research Findings and Case Studies
Several studies have highlighted the potential applications of this compound in various fields:
Applications in Medicine and Industry
Given its biological activities, this compound is being explored for various applications:
- Pharmaceuticals : Potential use in developing drugs targeting inflammatory diseases and infections.
- Agriculture : Investigated for its potential as a natural pesticide or growth regulator due to its antimicrobial properties.
- Material Science : Utilized in synthesizing organic semiconductors and polymers owing to its chemical stability and reactivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Methoxy-4-methylthiophene, and what key characterization data should be reported?
- Methodological Answer : Synthetic routes typically involve cyclization, alkylation, or methoxylation of thiophene precursors. For example, cyclization with sulfur-containing reagents (e.g., triethylamine) under controlled conditions can yield thiophene derivatives . After synthesis, full characterization is critical:
Characterization Method | Parameters to Report | Reference |
---|---|---|
NMR Spectroscopy | Chemical shifts (¹H/¹³C), integration, multiplicity | |
IR Spectroscopy | Key absorptions (e.g., C-O, S-C bonds) | |
Mass Spectrometry | Molecular ion peak, fragmentation patterns | |
Microanalysis | Elemental composition (C, H, N, S) for new compounds | |
For known compounds, compare data to literature values to confirm identity . |
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in tightly sealed containers away from heat and incompatible reagents (e.g., strong oxidizers) .
- Exposure Control : Use fume hoods for synthesis steps; wear nitrile gloves and lab coats. Acute oral toxicity (Category 4) requires avoiding ingestion .
- Waste Disposal : Follow institutional guidelines for sulfur-containing organics. Avoid environmental release due to potential aquatic toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound derivatives?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC) to assign ambiguous peaks .
- Computational Aids : Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian, ORCA) .
- Crystallography : Resolve structural ambiguities via X-ray diffraction, as demonstrated for related thiophene derivatives .
Q. What strategies optimize regioselective functionalization of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Directing Groups : The methoxy group at position 3 acts as an electron-donating group, directing electrophiles to the 5-position. Use Lewis acids (e.g., AlCl₃) to enhance selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution .
- Monitoring : Track reaction progress via TLC (Rf values) and optimize using design-of-experiment (DoE) frameworks .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- QSAR Models : Use topological descriptors (e.g., XlogP, molecular weight) to correlate structure with activity .
- Docking Studies : Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the metabolic stability of this compound in in vitro assays?
- Methodological Answer :
- Assay Standardization : Ensure consistent conditions (e.g., liver microsome source, incubation time) .
- Control Compounds : Include known metabolites (e.g., 3-Methoxy-4-hydroxyphenethyleneglycol) as benchmarks .
- Multi-Lab Validation : Collaborate to replicate results and identify protocol variations (e.g., pH, temperature) .
Properties
IUPAC Name |
3-methoxy-4-methylthiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-3-8-4-6(5)7-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDGACBSGVRCSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516776 | |
Record name | 3-Methoxy-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72344-31-1 | |
Record name | 3-Methoxy-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.